

Physical and chemical properties of 2,2-Difluoro-2-phenylacetic acid

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Compound of Interest

Compound Name: 2,2-Difluoro-2-phenylacetic acid

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An In-Depth Technical Guide to 2,2-Difluoro-2-phenylacetic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2,2-Difluoro-2-phenylacetic acid** (DFPA), a fluorinated building block of significant interest in pharmaceutical and agrochemical research. We will delve into its core physicochemical properties, reactivity, synthesis, and spectral analysis, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Gem-Difluorination

2,2-Difluoro-2-phenylacetic acid, also known as α,α -Difluorophenylacetic acid, is a synthetic carboxylic acid distinguished by a geminal difluoro group on the benzylic carbon.^[1] This structural motif is not merely an incidental feature; it is a strategic modification that imparts unique and valuable properties to the molecule. The two fluorine atoms, being highly electronegative, exert a powerful electron-withdrawing inductive effect. This fundamentally alters the molecule's acidity, lipophilicity, and metabolic stability compared to its non-fluorinated parent, phenylacetic acid.

In the context of medicinal chemistry, the difluoromethylene (CF₂) group is often employed as a bioisostere for a carbonyl group, an ether linkage, or a hydroxylated carbon. Its ability to modulate electronic properties and resist metabolic oxidation at the benzylic position makes DFPA a valuable precursor for creating more stable and effective therapeutic agents.^{[1][2]} This

guide will explore the foundational properties that make DFPA a critical tool in modern chemical synthesis.

Physicochemical Properties

The physical and chemical characteristics of a compound are the bedrock of its application. The properties of DFPA are summarized below, with the gem-difluoro group playing a pivotal role in defining these values.

Core Properties Summary

A compilation of essential quantitative data for DFPA is presented in Table 1. These values are critical for experimental design, from selecting appropriate solvents to predicting reaction conditions.

Property	Value	Source
IUPAC Name	2,2-difluoro-2-phenylacetic acid	PubChem[3]
CAS Number	360-03-2	LGC Standards[4]
Molecular Formula	C ₈ H ₆ F ₂ O ₂	PubChem[3]
Molecular Weight	172.13 g/mol	PubChem[3], LGC Standards[4]
Appearance	White crystals	Ossila[1]
Melting Point	65 °C – 75 °C	Ossila[1]
Topological Polar Surface Area	37.3 Å ²	PubChem[3]
XLogP3 (Predicted)	2.1	PubChem[3]

Structural Representation

The spatial arrangement of atoms dictates the molecule's reactivity and interactions. The structure of DFPA, featuring a phenyl ring and a carboxylic acid attached to a central difluorinated carbon, is visualized below.

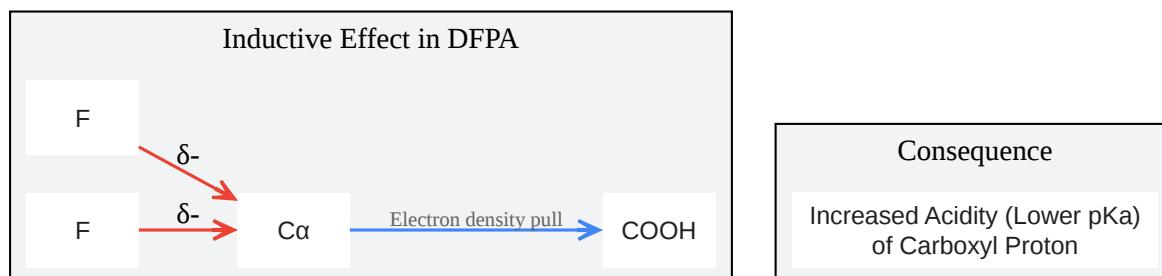
Caption: Molecular structure of **2,2-Difluoro-2-phenylacetic acid**.

Chemical Reactivity and Synthetic Utility

The reactivity of DFPA is dominated by two key features: the carboxylic acid group and the difluorobenzyl radical that can be generated from it.

Acidity

The primary chemical characteristic of DFPA is its acidity. The strong inductive electron-withdrawing effect of the two fluorine atoms significantly stabilizes the carboxylate anion formed upon deprotonation. This makes DFPA a stronger acid than its non-fluorinated analog, phenylacetic acid. This enhanced acidity is a crucial consideration in base-mediated reactions and for its behavior in biological systems.



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Caption: Inductive effect of fluorine atoms increasing acidity.

Decarboxylative Radical Formation

A cornerstone of DFPA's synthetic utility is its role as a precursor to the α,α -difluorobenzyl radical. Through oxidative decarboxylation, often initiated with agents like persulfate, the carboxyl group is lost as CO_2 , generating a radical species stabilized by the phenyl ring and fluorine atoms.^[1] This radical can then engage in various addition reactions, making DFPA an effective reagent for introducing the benzylic difluoromethylene group into other molecules.^[1] This transformation is foundational for synthesizing complex pharmaceutical and agrochemical targets.

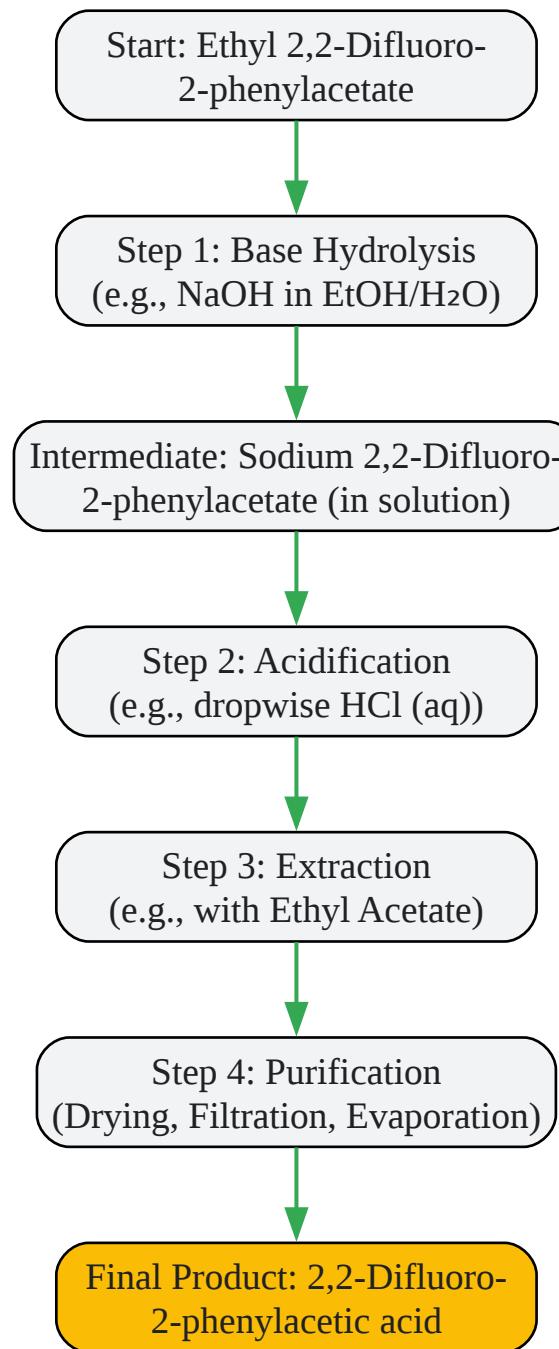
Synthesis Protocols

While numerous synthetic routes to fluorinated compounds exist, a common conceptual pathway involves the fluorination of a suitable precursor followed by hydrolysis. The following protocol is a representative, generalized workflow for educational purposes and should be adapted and optimized based on specific laboratory capabilities and safety protocols.

Example Synthesis Workflow: Hydrolysis of Ethyl 2,2-Difluoro-2-phenylacetate

This protocol describes the final step in a potential synthesis: the conversion of the ethyl ester to the final carboxylic acid.

Causality: The choice of a simple hydrolysis reaction is based on its reliability and high yield for converting esters to carboxylic acids. A biphasic system with a phase-transfer catalyst can be employed to improve reaction rates if the ester has poor water solubility. The acidic workup is essential to protonate the carboxylate salt formed under basic conditions, yielding the final neutral product.



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Caption: General workflow for the synthesis of DFPA via ester hydrolysis.

Step-by-Step Methodology:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Ethyl 2,2-difluoro-2-phenylacetate (1.0 eq) in a mixture of ethanol and

water (e.g., 3:1 v/v).

- **Hydrolysis:** Add a solution of sodium hydroxide (1.5 eq) in water to the flask. Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Cooling and Acidification:** Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath. Slowly add 2M hydrochloric acid dropwise with stirring until the pH of the solution is ~1-2. A precipitate of the product may form.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate.
- **Washing and Drying:** Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- **Isolation:** Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
- **Characterization:** The resulting solid can be further purified by recrystallization if necessary. Confirm the identity and purity of the product using ^1H NMR, ^{19}F NMR, and melting point analysis.

Spectroscopic Analysis

Structural elucidation and confirmation are paramount. The key spectroscopic signatures for DFPA are outlined below.

- ^1H NMR: The proton NMR spectrum is relatively simple. It will show signals in the aromatic region (typically 7.3-7.6 ppm) corresponding to the five protons of the phenyl group. A broad singlet will be observed at a high chemical shift (>10 ppm) for the acidic proton of the carboxylic acid group.
- ^{19}F NMR: This is a definitive technique for confirming the presence of the fluorine atoms. A single signal will be observed, as the two fluorine atoms are chemically equivalent.[\[5\]](#)

- ^{13}C NMR: The spectrum will show characteristic peaks for the carboxyl carbon (~170 ppm), the quaternary α -carbon (split into a triplet by the two fluorine atoms), and the carbons of the phenyl ring.
- Mass Spectrometry (MS): Electron Impact (EI-MS) will show the molecular ion peak (M^+) at m/z 172.[3][6] Common fragmentation patterns include the loss of the carboxyl group (-COOH) and other characteristic fragments of the phenyl group.[7]
- Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a very broad absorption band from $\sim 2500\text{-}3300\text{ cm}^{-1}$ characteristic of the O-H stretch of a carboxylic acid. A strong, sharp absorption will appear around $1700\text{-}1730\text{ cm}^{-1}$ corresponding to the C=O stretch of the carbonyl group. C-F stretching bands will also be present, typically in the $1000\text{-}1300\text{ cm}^{-1}$ region.[7]

Safety and Handling

Proper handling of DFPA is essential for laboratory safety. It is classified as a hazardous substance.

- GHS Hazard Statements: According to aggregated GHS information, DFPA may cause severe skin burns and eye damage, skin irritation, serious eye irritation, and may cause respiratory irritation.[3]
- Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8]
- Handling Precautions: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.[8][9] Wash hands thoroughly after handling.
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9]
- First Aid:
 - Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[9]

- Skin: Wash off immediately with plenty of water for at least 15 minutes and seek medical attention.[9]
- Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[9]
- Inhalation: Move to fresh air. If breathing is difficult, give oxygen and get medical attention. [9]

Conclusion

2,2-Difluoro-2-phenylacetic acid is a synthetically versatile building block whose value is derived directly from the strategic placement of its geminal difluoro group. This feature enhances its acidity and provides a handle for advanced synthetic transformations, such as radical decarboxylation. A thorough understanding of its physicochemical properties, reactivity, and safe handling procedures, as detailed in this guide, is crucial for any researcher looking to leverage this powerful molecule in the development of novel pharmaceuticals and other high-value chemical entities.

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